molecular formula C10H8N4 B8486575 5-(1H-1,2,4-triazol-1-yl)-1H-indole

5-(1H-1,2,4-triazol-1-yl)-1H-indole

Cat. No.: B8486575
M. Wt: 184.20 g/mol
InChI Key: AHLPBGCUTQVNFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1H-1,2,4-triazol-1-yl)-1H-indole is a useful research compound. Its molecular formula is C10H8N4 and its molecular weight is 184.20 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Studies have shown that derivatives of 5-(1H-1,2,4-triazol-1-yl)-1H-indole can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a study reported that certain derivatives demonstrated a minimum inhibitory concentration (MIC) as low as 8 µg/mL against these bacteria .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMIC (µg/mL)
5AStaphylococcus aureus8
5BE. coli10
5CBacillus subtilis17
5DE. coli16

Anticancer Properties

Research has indicated that compounds containing the indole moiety have potential anticancer activities. The mechanism involves the inhibition of key enzymes involved in cancer cell proliferation. For example, molecular docking studies suggest that these compounds can effectively bind to DNA gyrase, an enzyme critical for bacterial DNA replication and a target for anticancer drugs .

Agricultural Applications

Fungicidal Properties

The triazole ring in the compound is known for its fungicidal properties. It has been investigated as a potential agent in controlling fungal diseases in crops. A study highlighted that derivatives of this compound showed effective inhibition against various plant pathogens, making them suitable candidates for agricultural fungicides .

Materials Science

Synthesis of Novel Materials

This compound has also been used as a building block in the synthesis of novel materials with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength. This makes it valuable in developing advanced materials for industrial applications.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comprehensive study evaluating the antimicrobial efficacy of various derivatives of this compound, researchers synthesized several compounds and tested them against common pathogens. The results indicated that certain derivatives had significantly lower MIC values compared to traditional antibiotics, suggesting their potential as alternative antimicrobial agents .

Case Study 2: Anticancer Activity

A series of experiments were conducted to assess the anticancer activity of synthesized indole derivatives. The findings revealed that specific compounds not only inhibited cancer cell growth but also induced apoptosis in cancer cells through mitochondrial pathways. This positions them as promising candidates for further development in cancer therapy .

Properties

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

IUPAC Name

5-(1,2,4-triazol-1-yl)-1H-indole

InChI

InChI=1S/C10H8N4/c1-2-10-8(3-4-12-10)5-9(1)14-7-11-6-13-14/h1-7,12H

InChI Key

AHLPBGCUTQVNFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1N3C=NC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 5-iodo-1H-indole (2.0 g, 8.2 mmol), 1H-1,2,4-triazole (0.511 g, 7.4 mmol), CuI (0.15 g, 0.82 mmol), K2CO3 (2.27 g, 16.46 mmol) and L-proline (0.511 g, 7.4 mmol) in DMF (20 mL), N,N′-dimethylethylenediamine (2.375 g 16.46 mmol) was added and stirred at 120° C. for 2-3 h. The reaction was quenched with water and the mixture was extracted with ethyl acetate. The organic layer was separated, concentrated in vacuo and the residue was purified by flash column chromatography to give 5-(1H-1,2,4-triazol-1-yl)-1H-indole (0.790 g, 52%); MS: 185 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.511 g
Type
reactant
Reaction Step One
Name
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
0.511 g
Type
reactant
Reaction Step One
Quantity
2.375 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
0.15 g
Type
catalyst
Reaction Step One

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